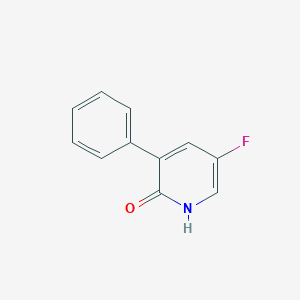

5-Fluoro-3-phenylpyridin-2-OL

Description

Historical Context and Significance of Pyridin-2-ol Derivatives

The journey of pyridin-2-ol derivatives is intrinsically linked to the history of their parent heterocycle, pyridine (B92270). Pyridine was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. rsc.org Its structure was later determined independently by Wilhelm Körner (1869) and James Dewar (1871), who proposed it was an analog of benzene (B151609) with one carbon-hydrogen unit replaced by a nitrogen atom. rsc.orgresearchgate.net This discovery opened the door to the exploration of a vast family of related heterocyclic compounds.

Pyridin-2-ol, which exists in a tautomeric equilibrium with pyridin-2(1H)-one, emerged as a particularly valuable scaffold in medicinal chemistry. acs.orgnumberanalytics.com These "pyridinone" structures are recognized as "privileged scaffolds," meaning they are molecular frameworks capable of binding to a variety of biological targets. numberanalytics.com This versatility has led to their incorporation into numerous therapeutic agents. The pyridinone core can act as a hydrogen bond donor and acceptor, and its physicochemical properties can be finely tuned through substitution, making it a staple in drug design. acs.orgnumberanalytics.com The significance of this scaffold is underscored by its presence in a range of FDA-approved drugs, including the anti-HIV agent doravirine, the antifungal ciclopirox, and the cardiac stimulant milrinone. acs.orgnumberanalytics.comtandfonline.com The ability to readily derivatize the pyridinone ring has made it a cornerstone in the synthesis of novel compounds with diverse biological activities, from anticancer to antimicrobial agents. acs.orgnumberanalytics.com

Importance of Fluorinated Heterocycles in Contemporary Chemical Biology

The strategic incorporation of fluorine into organic molecules, especially heterocycles, has become a transformative strategy in chemical biology and drug discovery. tandfonline.comacs.org While hydrogen is the most common element in organic compounds, replacing it with fluorine—a bioisosteric substitution—can dramatically alter a molecule's properties in beneficial ways. sci-hub.seipinnovative.comacs.org Fluorine is the most electronegative element and is relatively small (van der Waals radius of 1.47 Å compared to 1.20 Å for hydrogen), allowing it to be a subtle yet powerful tool for molecular design. acs.orgbohrium.com

The introduction of fluorine or fluorine-containing groups (like trifluoromethyl) into a heterocyclic scaffold can lead to several advantages:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing fluorine at a metabolically vulnerable site can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability. acs.orgbenthamscience.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa (acidity) of nearby functional groups, which can influence a molecule's ionization state, solubility, and membrane permeability. bohrium.combenthamscience.com While fluorination can increase lipophilicity, this effect is highly dependent on the molecular context. benthamscience.comnih.gov

Increased Binding Affinity: Fluorine can enhance a molecule's binding affinity to its biological target through favorable electrostatic interactions, such as those between the C-F dipole and protein backbones. acs.orgnih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to effects like the gauche effect, which can pre-organize the molecule for optimal binding to a receptor. sci-hub.sebohrium.com

Given these benefits, it is not surprising that fluorinated compounds are ubiquitous in modern medicine. rsc.orgmdpi.com Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. tandfonline.com The strategic use of fluorinated heterocycles, such as fluorinated pyridines, continues to be a key approach in the development of new and more effective therapeutic agents. numberanalytics.comtandfonline.com

Structural Characteristics of 5-Fluoro-3-phenylpyridin-2-OL and its Tautomeric Forms

The chemical compound this compound is a substituted heterocyclic molecule that combines the features of the three major components discussed: a pyridine ring, a hydroxyl group, and fluorine and phenyl substituents. While specific, experimentally-derived data for this exact compound is not widely available in published literature, its structural characteristics can be understood from the well-established principles of its constituent parts.

A critical feature of 2-hydroxypyridines is their existence as a mixture of two rapidly interconverting constitutional isomers known as tautomers. tandfonline.comnumberanalytics.com This phenomenon, called tautomerism, involves the migration of a proton and a shift in double bonds. For this compound, the two tautomeric forms are:

The Hydroxy (lactim or -ol) form: this compound

The Pyridone (lactam or -one) form: 5-fluoro-3-phenyl-1H-pyridin-2-one

The equilibrium between these two forms is highly sensitive to the environment. In non-polar solvents, the hydroxy form (2-hydroxypyridine) is often favored, whereas in polar solvents like water, the pyridone form typically predominates. benthamscience.com The presence of substituents on the pyridine ring also influences the position of this equilibrium. nih.govmdpi.com

The structural identity of the dominant tautomer can be investigated using various spectroscopic methods.

Infrared (IR) Spectroscopy: This technique can distinguish between the two forms by identifying characteristic vibrational frequencies. The pyridone form will exhibit a strong carbonyl (C=O) stretch, while the hydroxy form will show a distinct hydroxyl (O-H) stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the rapid interconversion of tautomers at room temperature can result in averaged signals, techniques like variable temperature NMR can help resolve the signals for individual tautomers. The chemical shifts of the ring protons and carbons are different for each tautomer, providing insight into the equilibrium. acs.orgmdpi.com

Due to the scarcity of experimental data for this compound, the table below presents computed physicochemical properties for a structurally similar compound, 5-Fluoro-3-(3-(trifluoromethyl)phenyl)pyridin-2-ol, to provide an illustrative example of the expected properties for this class of molecules.

Interactive Data Table: Computed Physicochemical Properties of a Related Compound

| Property | Value | Note |

| Molecular Formula | C12H7F4NO | For 5-Fluoro-3-(3-(trifluoromethyl)phenyl)pyridin-2-ol |

| Molecular Weight | 257.18 g/mol | For 5-Fluoro-3-(3-(trifluoromethyl)phenyl)pyridin-2-ol |

| XLogP3-AA | 2.5 | A measure of lipophilicity. For 5-Fluoro-3-(3-(trifluoromethyl)phenyl)pyridin-2-ol |

| Hydrogen Bond Donor Count | 1 | For 5-Fluoro-3-(3-(trifluoromethyl)phenyl)pyridin-2-ol |

| Hydrogen Bond Acceptor Count | 4 | For 5-Fluoro-3-(3-(trifluoromethyl)phenyl)pyridin-2-ol |

| Rotatable Bond Count | 1 | For 5-Fluoro-3-(3-(trifluoromethyl)phenyl)pyridin-2-ol |

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

5-fluoro-3-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C11H8FNO/c12-9-6-10(11(14)13-7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) |

InChI Key |

CFLQGKXJBWTFMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CNC2=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 3 Phenylpyridin 2 Ol and Its Analogues

Established Synthetic Routes to Pyridin-2-ol Core Structures

The pyridin-2-one (or its tautomer, 2-hydroxypyridine) skeleton is a fundamental building block in many biologically active compounds. uiowa.edu Its synthesis has been the subject of extensive research, leading to a variety of reliable methods.

Traditional methods for constructing the pyridine (B92270) ring often rely on the condensation of smaller, acyclic precursors. These multi-component reactions, while foundational, remain relevant in modern synthesis.

Hantzsch Pyridine Synthesis and Related Condensations: Though primarily known for producing dihydropyridines, variations of the Hantzsch synthesis and other condensation reactions can be adapted to yield pyridines and, subsequently, pyridinones. beilstein-journals.org These methods typically involve the reaction of a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

Bohlmann-Rahtz Pyridine Synthesis: This strategy provides a route to substituted pyridines by reacting enamines with ethynyl (B1212043) ketones, which can be precursors to the desired pyridinone ring. beilstein-journals.org

[3+1+1+1] Annulation: A novel annulation strategy for building a pyridine structure involves the reaction of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this approach, the arylamine provides two carbons and the nitrogen atom, the arylaldehyde one carbon, and DMSO serves as a dual-methine synthon, demonstrating an innovative construction of the pyridine framework. organic-chemistry.org

Vilsmeier-Haack Reaction: An efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones has been developed using the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. researchgate.net This process is proposed to occur through a sequence of ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions. researchgate.net

Contemporary synthetic chemistry has increasingly turned to transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of pyridin-2-one structures.

Palladium-Catalyzed Cyclizations: A notable catalytic method involves the synthesis of condensed pyridones from o-bromoarylcarboxamides using a palladium acetate (B1210297)/tri-2-furylphosphine (TFP) catalyst system. acs.orgnih.gov This reaction proceeds through an unusual sequence involving pallacycle-catalyzed homocoupling and subsequent intramolecular C-N bond formation. acs.org

[2+2+2] Cycloadditions: The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a highly atom-economical method for assembling the pyridine ring. bohrium.comresearchgate.net Cobalt complexes, in particular, have been shown to be effective catalysts for this transformation, allowing for the construction of diversely substituted pyridines from simple precursors. bohrium.com

Isomünchnone-Based Methods: A sophisticated approach involves the rhodium(II)-catalyzed formation of an isomünchnone dipole from a diazoimide precursor. acs.org This intermediate undergoes a [3+2]-cycloaddition with various dipolarophiles. The resulting cycloadducts are unstable and readily rearrange to form a 3-hydroxy-2(1H)-pyridone ring system, providing a direct entry to a highly functionalized pyridone core. acs.org

Table 1: Modern Catalytic Approaches to Pyridin-2-one Synthesis This table is interactive. Users can sort and filter the data.

| Catalytic System | Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Pd(OAc)₂ / TFP | o-Bromoarylcarboxamides | Forms condensed pyridones via pallacycle intermediates. | acs.org, nih.gov |

| Cobalt(I) Complexes | Alkynes, Nitriles | Atom-economical [2+2+2] cycloaddition. | bohrium.com, researchgate.net |

| Rhodium(II) Acetate | Diazoimides, Dipolarophiles | Forms 3-hydroxy-2(1H)-pyridones via isomünchnone intermediates. | acs.org |

| Copper Catalysis | N-Acylpyridinium salts, Grignard reagents | Catalytic dearomatization to form N-substituted 2-pyridones. | mdpi.com |

Regioselective Introduction of Fluoro and Phenyl Substituents

With the pyridin-2-one core established, the next critical phase is the introduction of the fluorine atom at the C5 position and the phenyl group at the C3 position. The inherent electronic properties of the pyridine ring, being electron-deficient, heavily influence the strategies for these substitutions. gcwgandhinagar.com

Introducing a fluorine atom onto a pyridine ring can be challenging but is achievable through several methods, each with its own regiochemical considerations. The presence of fluorine can significantly alter a molecule's biological properties. uni-muenster.de

Direct Fluorination: Direct fluorination of substituted pyridines with elemental fluorine can be achieved under mild conditions, typically at low temperatures (e.g., -40°C to +25°C). google.com While this method can be aggressive, it has been shown to selectively install a fluorine atom at the 2-position of certain substituted pyridines. google.com

C-H Fluorination/SNAr: A two-step sequence for late-stage functionalization involves the direct C–H fluorination of pyridines at the position alpha to the nitrogen (C2 or C6) using reagents like AgF₂. nih.gov The resulting 2-fluoroheteroarene is an excellent substrate for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. nih.gov

Zincke Imine Intermediates: A powerful strategy for achieving regioselective C3-fluorination utilizes Zincke imine intermediates. acs.org The process begins with the formation of a Zincke salt from the parent pyridine, which is then opened by a secondary amine to form a Zincke imine. This intermediate undergoes regioselective fluorination with an electrophilic fluorine source, followed by a 6π-electrocyclization to regenerate the pyridine ring, now bearing a fluorine atom at the C3 position. acs.orgnih.gov This approach offers a solution to the challenge of functionalizing the often less reactive C3 position. nih.gov

From Halogen Precursors: A common method for introducing fluorine is through halogen exchange (HALEX) reactions, for example, by treating a 5-chloropyridine derivative with a fluoride (B91410) source like potassium fluoride.

Table 2: Selected Fluorination Strategies for Pyridine Systems This table is interactive. Users can sort and filter the data.

| Strategy | Reagent(s) | Position(s) Targeted | Key Features | Reference(s) |

|---|---|---|---|---|

| Direct Fluorination | F₂ | C2 | Mild conditions allow for direct C-H to C-F conversion. | google.com |

| C-H Fluorination / SNAr | AgF₂ | C2, C6 | Installs a fluorine as a leaving group for further functionalization. | nih.gov |

| Zincke Imine Intermediate | Electrophilic F⁺ source | C3 | Umpolung strategy enables functionalization at the C3 position. | acs.org, nih.gov |

| From α,α-Difluoro-β-iodoketones | Silyl (B83357) Enol Ethers, NH₄OAc | C3 | Photoredox-mediated coupling followed by condensation. | acs.org |

Phenylation Methodologies at Specific Pyridine Positions

Introducing a phenyl group at a specific carbon atom of the pyridine ring is most commonly achieved via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a highly versatile and widely used method for C-C bond formation. To synthesize 5-Fluoro-3-phenylpyridin-2-ol, this would typically involve the reaction of a 3-bromo-5-fluoropyridin-2-ol (B1519481) derivative with phenylboronic acid, or conversely, a 5-fluoro-3-(boronic acid)pyridin-2-ol derivative with a halobenzene. nih.gov Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed. nih.gov The chemoselectivity of these reactions is a key advantage; for instance, a fluorosulfate (B1228806) group can be selectively coupled while leaving a chloro or bromo substituent intact for subsequent reactions. nih.gov

C-H Arylation: Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling, as it avoids the need to pre-functionalize one of the coupling partners. beilstein-journals.org Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst has been shown to be effective for creating fused heterocyclic systems. beilstein-journals.org For intermolecular reactions, achieving high regioselectivity for the C3 position can be a significant challenge and is often substrate-dependent.

Nesmeyanov Reaction: While the classic Nesmeyanov reaction (using iodonium (B1229267) salts) is known for the N-phenylation of unsubstituted pyridine, it is generally not suitable for the C-phenylation of substituted derivatives. sciforum.net

Table 3: Phenylation Methods for Pyridine Systems This table is interactive. Users can sort and filter the data.

| Method | Key Reagents | Position(s) Targeted | Key Features | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid, Halide, Pd catalyst | C2, C3, C4, C5, C6 | Highly versatile, good functional group tolerance, high yields. | nih.gov, nih.gov |

| Direct C-H Arylation | Aryl halide, Pd catalyst | Various | Atom-economical, but regioselectivity can be a challenge. | beilstein-journals.org, beilstein-journals.org |

Derivatization and Functionalization Strategies for this compound

Once synthesized, this compound can serve as a scaffold for further chemical modification to explore structure-activity relationships or develop new materials.

N- and O-Alkylation: The pyridin-2-one core exists in tautomeric equilibrium with 2-hydroxypyridine (B17775). The nitrogen atom can be readily alkylated using alkyl halides to form N-substituted pyridinones. gcwgandhinagar.com Similarly, the oxygen atom can be targeted for reactions like methylation, which can provide insight into the role of the pyridinone's hydrogen-bonding capabilities. nih.gov

Conversion to Triflates for Cross-Coupling: The hydroxyl group of the pyridinone can be converted into a triflate (OTf). This triflate group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, vinyl, and acetylenic partners at the C2 position. acs.org

Substitution via Fluoro or Chloro Intermediates: If the synthesis proceeds via a 2-fluoro or 2-chloro-5-fluoro-3-phenylpyridine intermediate, this halide can be used as a handle for SNAr reactions or further cross-coupling. nih.govnih.govchemrxiv.org For instance, a 2-chloro substituent can be subjected to a Suzuki coupling after a different position on the ring has already been functionalized. nih.gov

Skeletal Editing: Advanced strategies involve the transformation of the pyridine ring itself. Sequential ring-opening and ring-closing reactions have been developed that can convert a substituted pyridine ring into a meta-substituted aniline (B41778) ring, representing a significant edit of the core molecular skeleton. acs.org

Chemical Modifications of the Pyridin-2-ol Moiety

The pyridin-2-ol moiety is a critical component for derivatization. The hydroxyl group can undergo various reactions to introduce different functionalities. For instance, O-alkylation can be performed to introduce alkyl or substituted alkyl groups, potentially altering the compound's solubility and pharmacokinetic properties. Furthermore, the nitrogen atom in the pyridinone ring can be a site for N-alkylation or N-arylation, which can significantly influence the electronic properties and biological activity of the molecule. nih.gov

Electrophilic substitution reactions on the pyridinone ring are also a viable strategy for modification. For example, halogenation at specific positions can introduce reactive handles for further functionalization through cross-coupling reactions. chemsynthesis.com The presence of the fluorine atom at the 5-position already influences the reactivity of the ring, and further substitutions can be strategically planned.

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | 5-Fluoro-3-phenyl-2-alkoxypyridine | nih.gov |

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base (e.g., NaH), Solvent (e.g., THF) | 1-Alkyl/Aryl-5-fluoro-3-phenylpyridin-2(1H)-one | nih.gov |

| Halogenation | N-Halosuccinimide (e.g., NBS, NCS), Solvent (e.g., CCl4) | Halogenated this compound derivative | chemsynthesis.com |

Diversification at the Phenyl Ring

The phenyl ring at the 3-position of the pyridinone core offers a prime location for introducing structural diversity. Standard aromatic substitution reactions can be employed to modify this ring. For instance, nitration followed by reduction allows for the introduction of an amino group, which can then be further derivatized. Halogenation of the phenyl ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents including alkyl, aryl, and alkynyl groups. nih.gov

| Reaction Type | Key Reagents | Purpose | Reference |

|---|---|---|---|

| Nitration/Reduction | HNO3/H2SO4, then Fe/HCl or H2/Pd-C | Introduction of an amino group for further derivatization. | nih.gov |

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | Provides a handle for cross-coupling reactions. | chemsynthesis.com |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | Formation of biaryl structures. | acs.org |

| Heck Coupling | Alkene, Pd catalyst, Base | Introduction of alkenyl substituents. | acs.org |

Scaffold Diversification of the Pyridinone Core

Beyond simple functional group modifications, the pyridinone scaffold itself can be altered to create novel analogs. nih.gov This can involve ring-modification strategies, such as the introduction of additional rings to form fused heterocyclic systems. For instance, annulation reactions can be employed to build a new ring onto the pyridinone core.

Another approach is the concept of "scaffold hopping," where the pyridinone core is replaced by other heterocyclic systems that can mimic its key structural and electronic features. frontiersin.org This strategy aims to discover new chemical entities with potentially improved properties. The synthesis of various pyridine and related heterocyclic compounds can be achieved through a variety of methods, including cycloaddition reactions and transition-metal-catalyzed cross-couplings. organic-chemistry.orgescholarship.org

| Strategy | Description | Example Reaction | Reference |

|---|---|---|---|

| Annulation | Construction of a new ring fused to the pyridinone core. | Diels-Alder reaction with a diene tethered to the pyridinone. | escholarship.org |

| Scaffold Hopping | Replacement of the pyridinone with a bioisosteric heterocycle. | Synthesis of pyrazole (B372694) or isoxazole (B147169) analogs. | frontiersin.orgsci-hub.se |

| Ring Rearrangement | Photochemical or transition-metal-catalyzed rearrangement of the pyridinone ring. | Not widely reported for this specific scaffold, but a potential avenue. | escholarship.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and expanding their scope. For instance, the synthesis of substituted pyridines often involves cyclization reactions. The mechanism of these reactions can vary, sometimes proceeding through a ring-opening and closing cascade (ROCC) mechanism. researchgate.net

The electrophilic fluorination of dihydropyridine (B1217469) precursors is a key step in the synthesis of some fluorinated pyridines. mdpi.com Mechanistic studies of this reaction, often using reagents like Selectfluor®, help to explain the observed regioselectivity and stereoselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and intermediates of these transformations, aiding in the rational design of new synthetic routes. ucsb.edu The study of hydrogenation reactions of pyridine derivatives also provides mechanistic understanding of stereoselectivity and potential side reactions. mdpi.com

| Transformation | Mechanistic Feature | Investigative Tool | Reference |

|---|---|---|---|

| Pyridine Synthesis | Ring-Opening and Closing Cascade (ROCC) | Isolation of intermediates, isotopic labeling | researchgate.net |

| Electrophilic Fluorination | Regioselectivity and stereoselectivity | NMR studies, kinetic analysis | mdpi.com |

| Cross-Coupling Reactions | Catalytic cycle (oxidative addition, transmetalation, reductive elimination) | In-situ spectroscopy, computational modeling | ucsb.edu |

| Hydrogenation | Diastereoselectivity, catalyst-substrate interactions | Kinetic studies, DFT calculations | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and in this case ¹⁹F, a detailed map of the molecular framework can be constructed. The pyridin-2-ol tautomer is in equilibrium with its corresponding pyridin-2-one form; for clarity, the pyridin-2-ol nomenclature is used, though the spectral data reflect the predominant tautomer in solution.

¹H and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms in the molecule.

¹H NMR Analysis: The ¹H NMR spectrum of 5-Fluoro-3-phenylpyridin-2-ol is expected to show distinct signals for the protons on the pyridine (B92270) ring and the phenyl substituent. The phenyl group protons typically appear in the aromatic region (δ 7.2–8.5 ppm). The protons on the pyridine ring (H-4 and H-6) will also resonate in this downfield region, with their exact chemical shifts and coupling patterns influenced by the adjacent fluorine and phenyl groups. The proton of the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known data for analogous compounds like 3-phenylpyridin-2-ol (B1586586) and other fluorinated pyridines. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-4 | 7.3 - 7.6 (doublet of doublets) | 120 - 125 |

| H-6 | 7.8 - 8.2 (doublet) | 140 - 145 |

| Phenyl H | 7.2 - 7.6 (multiplet) | 128 - 135 |

| OH | Variable (broad singlet) | N/A |

| C-2 | N/A | 160 - 165 |

| C-3 | N/A | 125 - 130 |

| C-4 | N/A | 120 - 125 |

| C-5 | N/A | 150 - 158 (doublet, ¹JCF) |

| C-6 | N/A | 140 - 145 (doublet, ²JCF) |

| Phenyl C | N/A | 128 - 135 |

¹⁹F NMR for Fluorine Position and Environment

¹⁹F NMR spectroscopy is a highly sensitive technique used to directly observe the fluorine nucleus. rsc.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. scholaris.ca Crucially, this fluorine atom will couple with adjacent protons, primarily H-4 (three-bond coupling, ³JHF) and to a lesser extent H-6 (three-bond coupling, ³JHF), resulting in a complex multiplet, likely a doublet of doublets. This coupling pattern is definitive proof of the fluorine's position at C-5, adjacent to protons at C-4 and C-6.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. researchgate.netucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. libretexts.org For this compound, a key correlation (cross-peak) would be expected between the pyridine ring protons H-4 and H-6, confirming their proximity in the spin system. Correlations among the protons of the phenyl ring would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.com It allows for the direct assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C data. For example, the signal for H-4 in the ¹H spectrum will show a correlation to the C-4 signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. ipb.pt HMBC is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:

Correlations from the phenyl protons to the C-3 carbon of the pyridine ring, confirming the connection point of the two ring systems.

Correlations from H-4 to carbons C-2, C-3, C-5, and C-6.

Correlations from H-6 to carbons C-2, C-4, and C-5.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₈FNO. HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) and compare it to the theoretically calculated mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₈FNO |

| Theoretical Exact Mass | 189.05899 u |

| Expected [M+H]⁺ Ion | 190.06677 u |

Confirmation of the measured mass to within a few parts per million (ppm) of the theoretical mass provides definitive evidence for the elemental composition of the molecule.

Fragmentation Pathway Analysis

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. acs.org The fragmentation of pyridines, phenyl groups, and organofluorine compounds follows predictable pathways. researchgate.netnih.gov

For this compound, common fragmentation events observed under techniques like collision-induced dissociation (CID) would likely include: nih.gov

Loss of CO: Pyridin-2-ones often undergo a characteristic loss of a carbon monoxide molecule (28 u).

Loss of HCN: Cleavage of the pyridine ring can lead to the elimination of hydrogen cyanide (27 u).

Loss of a Fluorine radical: Cleavage of the C-F bond can result in the loss of a fluorine atom (19 u).

Cleavage of the Phenyl Group: Fragmentation of the bond between the pyridine and phenyl rings can lead to ions corresponding to the phenyl cation (C₆H₅⁺, m/z 77) or the fluoropyridinol fragment.

Analyzing the masses of these fragment ions allows chemists to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups. The position, intensity, and shape of these bands are indicative of the molecular structure. Given the potential for tautomerism between the pyridin-2-ol and pyridin-2(1H)-one forms, IR spectroscopy would be crucial in determining the dominant form in the solid state.

Key expected vibrational frequencies for the 5-Fluoro-3-phenylpyridin-2(1H)-one tautomer would include:

N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the N-H group in the pyridone ring.

C-H Stretching: Absorptions around 3000-3100 cm⁻¹ for the aromatic C-H bonds of the phenyl and pyridine rings.

C=O Stretching: A strong, sharp absorption band typically between 1670-1740 cm⁻¹ is a clear indicator of the carbonyl group in the pyridone tautomer.

C=C and C=N Stretching: These absorptions appear in the 1500-1680 cm⁻¹ region and are characteristic of the aromatic rings.

C-F Stretching: A strong absorption band typically found in the 1000-1400 cm⁻¹ range would confirm the presence of the fluorine substituent.

The table below illustrates the expected IR absorption bands for 5-Fluoro-3-phenylpyridin-2(1H)-one.

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 (broad) |

| Aromatic | C-H Stretch | 3000 - 3100 (sharp) |

| Carbonyl | C=O Stretch | 1670 - 1740 (strong, sharp) |

| Aromatic Rings | C=C, C=N Stretch | 1500 - 1680 (variable) |

| Fluoroalkane | C-F Stretch | 1000 - 1400 (strong) |

Conversely, the this compound tautomer would be distinguished by a broad O-H stretching band in the 3200-3600 cm⁻¹ range and the absence of the strong C=O stretching band. The predominant tautomer in a given sample can thus be identified by the presence and relative intensity of these key bands.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would definitively resolve the ambiguity of tautomerism in the solid state. It would also reveal the planarity of the pyridine and phenyl rings and the dihedral angle between them.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study known as crystal packing or supramolecular organization. This organization is governed by non-covalent intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

The surface is colored to map different properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii.

A two-dimensional "fingerprint plot" is also generated from the Hirshfeld surface, which summarizes all the intermolecular contacts. This plot provides a quantitative breakdown of the different types of interactions. For this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The presence of fluorine would also be evident in F···H/H···F contacts. The shape index of the Hirshfeld surface can reveal the presence of π-π stacking interactions, which appear as adjacent red and blue triangles.

The following table provides a hypothetical breakdown of intermolecular contacts for 5-Fluoro-3-phenylpyridin-2(1H)-one, as would be determined by Hirshfeld surface analysis.

| Intermolecular Contact | Contributing Atoms | Percentage Contribution (%) |

| Hydrogen-Hydrogen | H···H | ~45% |

| Oxygen-Hydrogen | O···H/H···O | ~25% |

| Carbon-Hydrogen | C···H/H···C | ~15% |

| Fluorine-Hydrogen | F···H/H···F | ~10% |

| Other | C···C, N···H, etc. | ~5% |

This quantitative analysis of intermolecular forces is crucial for understanding the physical properties of the solid material and for the rational design of new crystalline materials with desired properties.

Computational Chemistry and Theoretical Studies of 5 Fluoro 3 Phenylpyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the molecular and electronic structure of 5-Fluoro-3-phenylpyridin-2-ol.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For this compound, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). These calculations yield the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy.

The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. In this compound, the pyridine (B92270) ring is expected to be largely planar. The presence of the electron-withdrawing fluorine atom at the C5 position influences the electron density distribution and can lead to minor shortenings of adjacent C-C bonds within the ring. The phenyl group at the C3 position will be twisted relative to the pyridine ring to minimize steric hindrance.

Interactive Table 1: Illustrative Optimized Geometric Parameters for 5-Fluoro-3-phenylpyridin-2-one (Pyridone Tautomer) based on DFT Calculations. Note: These are representative values based on studies of similar structures; actual values would require specific calculation.

| Parameter | Atom Pair/Triplet | Value (Å or °) |

| Bond Length | C2=O | ~1.24 |

| Bond Length | C5-F | ~1.35 |

| Bond Length | C3-C(phenyl) | ~1.48 |

| Bond Angle | O=C2-N1 | ~125 |

| Dihedral Angle | C4-C3-C(phenyl)-C(phenyl) | ~20-40 |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

For this compound, the HOMO is expected to have significant electron density localized on the phenyl ring and the oxygen atom, making these sites susceptible to electrophilic attack. The LUMO is likely distributed across the pyridine ring, particularly the C=O/C=N bonds in the pyridone form, indicating these are the sites for nucleophilic attack. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comnih.gov The electron-withdrawing fluorine atom tends to lower the energies of both orbitals. researchgate.net

Interactive Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for 5-Fluoro-3-phenylpyridin-2-one. Note: Values are representative examples based on published data for related 2-pyridone systems. mdpi.comrsc.org

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) and positive potential (colored blue). The most negative potential is expected around the highly electronegative oxygen atom of the hydroxyl/carbonyl group, identifying it as a primary site for electrophilic attack or hydrogen bonding. mdpi.comnih.gov The fluorine atom also contributes to a region of negative potential. Regions of positive potential are anticipated around the hydrogen atoms, particularly the N-H proton in the pyridone tautomer, marking them as sites for nucleophilic attack. researchgate.netresearchgate.net

Tautomeric Equilibrium Analysis and Energetics

Pyridin-2-ol derivatives exist in a tautomeric equilibrium between the hydroxyl (-OH) form (2-hydroxypyridine) and the keto form (2-pyridone). rsc.org In the gas phase, the 2-hydroxypyridine (B17775) tautomer is often slightly more stable, but in polar solvents and the solid state, the 2-pyridone form is overwhelmingly favored due to its larger dipole moment and better solvation. nih.govacs.org

Computational studies using DFT can accurately predict the relative energies of these two tautomers for this compound. The calculations would likely confirm that the 5-fluoro-3-phenylpyridin-2(1H)-one (pyridone) form is the more stable tautomer under most conditions. The energy difference between the two forms is typically small, on the order of a few kJ/mol. nih.govresearchgate.net Quantum chemical calculations can also model the transition state for the intramolecular proton transfer, revealing a high energy barrier that is significantly lowered by the presence of solvent molecules like water. wuxibiology.com

Interactive Table 3: Illustrative Relative Energies of Tautomers of this compound. Note: Data is based on known values for the 2-hydroxypyridine/2-pyridone system. nih.govchemrxiv.org

| Tautomer | Form | Relative Energy (ΔE, kJ/mol) |

| Tautomer 1 | This compound (Enol) | +1 to +5 |

| Tautomer 2 | 5-Fluoro-3-phenylpyridin-2(1H)-one (Keto) | 0 (Reference) |

Conformational Analysis and Dynamics

The conformational flexibility of this compound is primarily determined by the rotation around the C3-C(phenyl) single bond. This rotation is governed by a torsional or dihedral angle. Computational analysis involves calculating the potential energy of the molecule as this dihedral angle is varied, generating a potential energy surface.

For related molecules like 3-phenylpyridine, studies have shown that the planar conformation (where both rings are coplanar) is destabilized by steric repulsion between hydrogen atoms on adjacent rings. researchgate.net The lowest energy conformation is found at a dihedral angle of approximately 20-40 degrees. researchgate.netresearchgate.net A similar twisted conformation is expected to be the most stable for this compound, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance (favoring a twist). researchgate.net

In Silico Prediction of Reactivity Descriptors

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netmdpi.com These descriptors, rooted in conceptual DFT, provide a quantitative measure of reactivity.

Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. ejbps.com

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as -μ.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as μ² / (2η). ejbps.com

These descriptors for this compound would provide a comprehensive profile of its reactivity, indicating its stability and potential reaction pathways. rsc.orgmdpi.com

Interactive Table 4: Illustrative Global Reactivity Descriptors for 5-Fluoro-3-phenylpyridin-2-one. Note: Values are calculated from the illustrative FMO energies in Table 2.

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Electronegativity (χ) | -μ | 4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Structure Activity Relationship Sar Investigations of 5 Fluoro 3 Phenylpyridin 2 Ol Analogues

Methodologies for SAR Studies in Medicinal Chemistry

The investigation of SAR is a systematic process that employs a combination of experimental and computational techniques to build a comprehensive understanding of how a molecule interacts with its biological target. oncodesign-services.comnih.gov

A primary method for exploring SAR involves the design and synthesis of analogue libraries, which are collections of compounds that are structurally related to the lead compound. oncodesign-services.com The design process for analogues of 5-Fluoro-3-phenylpyridin-2-OL would involve systematically modifying its three main components: the pyridine (B92270) core, the fluoro substituent, and the phenyl ring.

Key synthetic strategies include:

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. For instance, by reacting a common pyridin-2-OL precursor with a variety of substituted phenylboronic acids (in a Suzuki coupling reaction), a library of analogues with diverse phenyl ring substitutions can be rapidly generated.

Combinatorial Chemistry: This approach enables the creation of even larger libraries by mixing and matching a set of building blocks.

R-Group Decomposition: In this design phase, the lead structure is broken down into a core scaffold (the 5-fluoro-pyridin-2-OL) and its substituents (the phenyl group). nih.gov Modifications are then planned for the substituent to explore different properties like size, lipophilicity, and electronic character. nih.gov

The goal is to create a diverse set of molecules where small, controlled changes can be directly linked to changes in biological activity. youtube.com For example, analogues could be synthesized with the phenyl group substituted at the ortho, meta, or para positions with various functional groups (e.g., methyl, methoxy, chloro) to probe the steric and electronic requirements of the binding site. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.melongdom.org This approach is crucial for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. fiveable.mejocpr.com

The QSAR process involves several key steps:

Data Set Generation: A series of analogues of this compound with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and 3D properties. fiveable.me

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forests, support vector machines), are used to create a mathematical equation that links the descriptors to biological activity. fiveable.melongdom.org

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

A hypothetical QSAR equation might look like: log(1/IC₅₀) = alogP - bσ + c*Es + d Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis, logP represents lipophilicity, σ represents the electronic effect of a substituent, and Es represents its steric effect. wikipedia.org Such models provide valuable insights into which properties are most important for activity, guiding the design of more potent molecules. fiveable.mejocpr.com

Exploration of Substituent Effects on Molecular Recognition

Molecular recognition refers to the specific interaction between a molecule (the ligand, e.g., an analogue of this compound) and its biological target (e.g., an enzyme or receptor). The nature and position of substituents on the analogue's scaffold play a critical role in this process. mdpi.com

The binding of a ligand to its target is governed by non-covalent interactions, including:

Hydrogen Bonds: The -OH and nitrogen of the pyridin-2-OL core can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring interacts with nonpolar regions of the binding site.

Electronic Interactions: Electron-withdrawing groups (like the fluorine atom) or electron-donating groups on the phenyl ring can influence the molecule's electrostatic potential and its interaction with the target. mdpi.com

By systematically varying substituents, medicinal chemists can map the target's binding pocket. For example, placing a bulky substituent on the phenyl ring might decrease activity if the pocket is sterically constrained. nih.gov Conversely, adding a hydrogen bond donor could increase activity if it can form a favorable interaction with the target. mdpi.com

The following interactive table illustrates a hypothetical SAR study for analogues of this compound, focusing on substitutions on the phenyl ring.

| Compound ID | Phenyl Ring Substituent (R) | Position | IC₅₀ (nM) | Notes on Activity |

| 1 | -H (Parent Compound) | - | 150 | Baseline activity. |

| 2 | 4'-Chloro | para | 75 | Electron-withdrawing group enhances potency, possibly through favorable electronic or hydrophobic interactions. |

| 3 | 4'-Methoxy | para | 200 | Electron-donating group slightly reduces activity, suggesting this is not favorable for binding. |

| 4 | 2'-Chloro | ortho | 500 | Steric hindrance from the ortho position likely disrupts the optimal binding conformation, reducing activity. |

| 5 | 4'-Trifluoromethyl | para | 50 | Strong electron-withdrawing group and potential for hydrophobic interactions significantly increases potency. |

| 6 | 3'-Amino | meta | 120 | Introduction of a potential hydrogen bond donor offers a modest improvement in activity. |

This data is illustrative and intended to demonstrate SAR principles.

Ligand Efficiency and Lipophilic Efficiency Analysis in Lead Optimization

During lead optimization, the goal is to improve a compound's potency while maintaining or improving its drug-like properties (e.g., solubility, permeability, metabolic stability). nih.gov Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are key metrics used to assess the quality of compounds and guide their optimization. sciforschenonline.orgnih.gov

Ligand Efficiency (LE): This metric relates the binding energy of a compound to its size (typically measured by the number of heavy, non-hydrogen atoms, HAC). nih.gov It helps identify small "hit" molecules that bind efficiently and have greater potential for development into successful drugs. A higher LE value is generally better.

Formula: LE = (1.37 * pXC₅₀) / HAC

pXC₅₀ is the negative logarithm of the molar IC₅₀ or EC₅₀.

Lipophilic Efficiency (LLE or LiPE): This metric assesses how much of a compound's potency is derived from its lipophilicity (logP or logD). sciforschenonline.orggardp.org Increasing lipophilicity can often increase potency but may also lead to undesirable properties like poor solubility and non-specific binding. gardp.org LLE helps to optimize potency without excessively increasing lipophilicity. youtube.com An LLE value greater than 5 is often considered desirable.

Formula: LLE = pXC₅₀ - logP

The table below provides a hypothetical analysis of LE and LLE for a series of this compound analogues.

| Compound ID | IC₅₀ (nM) | pIC₅₀ | logP | HAC | LE | LLE |

| 1 | 150 | 6.82 | 3.1 | 18 | 0.52 | 3.72 |

| 2 | 75 | 7.12 | 3.6 | 19 | 0.51 | 3.52 |

| 5 | 50 | 7.30 | 3.9 | 19 | 0.53 | 3.40 |

| 7 | 25 | 7.60 | 3.2 | 20 | 0.52 | 4.40 |

| 8 | 10 | 8.00 | 3.5 | 21 | 0.52 | 4.50 |

This data is illustrative. pIC₅₀ = -log(IC₅₀ in M). HAC = Heavy Atom Count.

In this hypothetical example, compound 8 shows the best potency. While its LLE is good, compound 7 represents a more balanced profile with high potency and lower lipophilicity, making it a potentially more promising candidate for further optimization. These efficiency metrics help guide chemists to make modifications that add more to binding affinity than to size or lipophilicity. sciforschenonline.org

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the compound "this compound" to generate a detailed article on its molecular interactions and biological target identification using the requested methodologies.

The techniques outlined—such as in silico molecular docking, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and chemical proteomics—are standard and powerful methods in drug discovery and chemical biology. However, their specific application to "this compound" is not documented in the accessible research.

Therefore, providing a scientifically accurate and thorough article that focuses solely on this compound as instructed is not possible without speculating or presenting generalized information that does not pertain directly to "this compound". To adhere to the principles of accuracy and avoid generating unsubstantiated content, this article cannot be completed at this time. Further experimental research on this specific compound would be required to provide the detailed findings requested in the outline.

Molecular Interactions and Biological Target Identification Methodologies

Chemical Proteomics Approaches for Target Identification

Affinity-Based Probes

Information regarding the design, synthesis, and application of affinity-based probes specifically derived from or for the study of 5-Fluoro-3-phenylpyridin-2-OL is not available in the reviewed sources. Affinity-based probes are powerful tools for identifying the direct binding partners of a small molecule within a complex biological system. Typically, these probes consist of a modified version of the compound of interest, a reactive group for covalent linkage, and a reporter tag for detection and enrichment. The absence of published data indicates that such probes for this compound have not been described or that the research remains proprietary.

Activity-Based Protein Profiling (ABPP)

Similarly, there is no documented application of activity-based protein profiling (ABPP) to elucidate the biological targets of this compound. ABPP is a functional proteomic technology that employs chemical probes to label and identify active enzymes in complex proteomes. This technique is particularly useful for identifying enzyme classes that are covalently modified by a small molecule. The lack of literature on this subject suggests that ABPP studies have not been conducted or reported for this compound.

Genetic Interaction Network-Assisted Target Identification

No studies utilizing genetic interaction networks to identify the cellular targets or pathways affected by this compound have been found in the public domain. This approach involves systematically mapping the genetic interactions of a set of genes and observing how a compound of interest perturbs these networks, thereby providing clues about its mechanism of action and potential protein targets. The absence of such research for this compound means that insights that could be gained from this powerful genetic approach are not currently available.

Mechanistic Insights into Molecular Action Preclinical Focus

Investigation of Binding Mechanisms at the Molecular Level

There is no available research that investigates the binding mechanisms of 5-Fluoro-3-phenylpyridin-2-ol at a molecular level. To determine its binding interactions, studies such as X-ray crystallography of the compound in complex with a biological target, or computational molecular docking simulations would be required. These studies would elucidate potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern its binding affinity and specificity.

Allosteric Modulation and Orthosteric Binding Site Analysis

Information regarding whether this compound acts as an allosteric modulator or binds to an orthosteric site is not available. Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can modulate the receptor's activity by altering the affinity or efficacy of the orthosteric ligand. To assess this, functional assays in the presence and absence of the orthosteric agonist would be necessary, alongside radioligand binding studies to determine if the compound competes with known orthosteric or allosteric ligands.

Enzyme Inhibition Kinetics and Mechanism (if applicable to targets identified through non-prohibited means)

There are no identified biological targets for this compound in the public domain, and consequently, no data on its enzyme inhibition kinetics or mechanism. Enzyme inhibition studies are crucial to characterize the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine key kinetic parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50). Such studies would involve measuring the rate of an enzymatic reaction at various concentrations of the substrate and the inhibitor. The fluorine atom in the structure could potentially be involved in specific interactions with an enzyme's active site, a feature seen in other fluorinated enzyme inhibitors.

Due to the absence of specific research on this compound, no data tables can be generated.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes to 5-Fluoro-3-phenylpyridin-2-OL Derivatives

The advancement of this compound as a scaffold for functional molecules is contingent on the availability of efficient and versatile synthetic methodologies. Future work will likely focus on creating a diverse library of analogues to explore structure-activity relationships (SAR). Research could expand upon established methods for pyridine (B92270) synthesis and functionalization.

Key prospective strategies include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds. mdpi.commdpi.com These methods could be adapted to introduce a wide array of aryl and heteroaryl substituents at the phenyl ring or other positions on the pyridine core, starting from halogenated precursors. mdpi.comnih.gov The chemoselective nature of these reactions allows for the stepwise construction of complex, polysubstituted pyridines. nih.gov

Late-Stage Fluorination: While the parent compound is fluorinated, developing methods for introducing additional fluorine atoms or fluorinated motifs (e.g., -CF3) is a significant area of interest in medicinal chemistry. Modern fluorination techniques, including those that can be applied late in a synthetic sequence, would be invaluable. acs.org

Ring-Closing Cascade Mechanisms: Novel approaches, such as the ring opening and closing cascade (ROCC) mechanism, offer new pathways to construct the core pyridine ring from different starting materials, potentially allowing for novel substitution patterns not accessible through traditional methods. researchgate.net

N-Oxide Chemistry: Pyridine N-oxides are versatile intermediates for the site-specific functionalization of the pyridine ring. acs.org They can be used to prepare 2-pyridyltrialkylammonium salts, which are efficient precursors for nucleophilic substitution reactions, including fluorination, providing a reliable route to 2-fluoropyridines. acs.org

| Method | Potential Application for Derivatives | Rationale & Reference |

| Suzuki-Miyaura Coupling | Introduction of diverse aryl/heteroaryl groups on the phenyl or pyridine ring. | A robust and widely used method for C-C bond formation, enabling extensive SAR studies. mdpi.commdpi.comnih.gov |

| NIS-Promoted Domino Reaction | Synthesis of highly functionalized indolizine-like structures from pyridin-2-yl acetate (B1210297) derivatives. | Offers a pathway to complex fused heterocyclic systems under mild conditions. acs.org |

| Photoredox Catalysis | Construction of 3-fluoropyridines via coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. | A modern approach utilizing visible light to mediate challenging bond formations. acs.org |

| Pyridine N-Oxide Activation | Facile synthesis of 2-fluoropyridine (B1216828) derivatives from corresponding N-oxides. | Provides a metal-free, site-specific method for introducing fluorine. acs.org |

Advanced Computational Design for Targeted Molecular Modification

Computational chemistry provides powerful tools for accelerating the drug discovery and molecular design process. For this compound, in silico methods can guide the synthesis of new derivatives with optimized properties, predict their biological activities, and elucidate their mechanisms of action at a molecular level.

Future computational research could involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, molecular geometry, and reactivity of this compound. researchgate.net Such studies can predict how substituents will affect the molecule's properties, including its acidity, hydrogen bonding capability, and interaction with biological targets. researchgate.netacs.org

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing insights into the key interactions that drive binding.

Pharmacophore Modeling: Based on a set of active pyridin-2-one derivatives, a pharmacophore model can be constructed. nih.gov This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used to virtually screen large compound libraries for new potential hits or to guide the design of novel derivatives with enhanced potency.

| Computational Technique | Objective for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure, geometry, and reactivity. researchgate.net | Prediction of stable conformations, reaction energetics, and spectroscopic properties to support experimental findings. acs.org |

| Molecular Docking | Predict binding modes and affinities to putative biological targets. | Identification of key protein-ligand interactions and prioritization of derivatives for synthesis. |

| Molecular Dynamics (MD) | Assess the stability of ligand-target complexes. | Understanding the dynamic behavior of the compound in a biological environment and refining binding hypotheses. |

| Pharmacophore Modeling | Identify essential 3D features for biological activity from a series of analogues. nih.gov | A virtual model to guide the design of new, more potent derivatives and for virtual screening campaigns. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of a bioactive compound is a significant challenge. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—offers a systems-level approach to unraveling the complex biological pathways modulated by a small molecule like this compound. nih.govresearchgate.net

A forward-thinking research strategy would be:

Initial Phenotypic Screening: Expose relevant cell lines (e.g., cancer cells, bacteria) to this compound and observe its biological effect.

Multi-Omics Profiling: Collect time-resolved data from treated and untreated cells. embopress.org Transcriptomics (RNA-seq) would reveal changes in gene expression, proteomics (mass spectrometry) would identify alterations in protein levels, and metabolomics would capture shifts in cellular metabolite concentrations. biorxiv.org

Bioinformatic Integration: Employ advanced bioinformatic tools and network analysis to integrate these disparate datasets. researchgate.netbiorxiv.org This can highlight pathways and biological processes that are significantly perturbed by the compound. nih.govuni-heidelberg.de

Hypothesis Generation and Validation: The integrated analysis can generate hypotheses about the compound's primary target and mechanism of action. For example, if proteins involved in a specific signaling pathway are consistently upregulated, that pathway becomes a prime candidate for further investigation through targeted validation experiments.

This data-rich approach can move beyond a one-target, one-drug paradigm to provide a holistic view of a compound's cellular impact, potentially identifying novel targets and off-target effects. uni-heidelberg.de

Emerging Applications of Pyridin-2-ol Scaffolds in Chemical Biology

The pyridin-2-ol (or 2-pyridone) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. frontiersin.orgrsc.org This versatility suggests that this compound could serve as a valuable tool in chemical biology for probing complex biological systems.

Emerging applications to explore include:

Inhibitors of Protein-Protein Interactions (PPIs): The rigid, functionalized scaffold of pyridin-2-ols could be elaborated to mimic key features of protein secondary structures (e.g., alpha-helices), making them potential candidates for disrupting disease-relevant PPIs.

Chemical Probes: Derivatives of this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes. diva-portal.org These probes could be used to identify and visualize cellular targets, study enzyme activity, or track the compound's distribution within cells and organisms.

Antibacterial Agents: The pyridin-2-ol core is present in compounds with known antibacterial activity. diva-portal.orgnih.gov Research could investigate the potential of this compound derivatives as agents that target novel bacterial pathways, which is crucial in the face of rising antibiotic resistance. diva-portal.org

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic scaffolds that interact with the hinge region of the ATP-binding pocket. The pyridin-2-ol moiety can act as a hydrogen bond donor and acceptor, a key feature for kinase hinge-binding. frontiersin.orgmdpi.com The efficacy of this compound derivatives as inhibitors for specific kinases involved in cancer or inflammatory diseases represents a promising avenue of research. mdpi.com

The inherent versatility of the pyridin-2-ol scaffold, combined with the specific substitutions of the title compound, provides a rich platform for future discovery in both medicinal chemistry and chemical biology. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-3-phenylpyridin-2-OL, and what challenges arise during its preparation?

- Methodology : Synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura for introducing phenyl groups). For example, fluorination at the 5-position could leverage halogen exchange (e.g., using KF in polar solvents) . Challenges include regioselectivity control and avoiding over-fluorination. Characterization of intermediates via NMR (e.g., monitoring fluorine-proton coupling) is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : NMR to confirm fluorine substitution patterns and assess electronic effects of the phenyl group .

- Mass Spectrometry : High-resolution MS to verify molecular formula and fragmentation patterns .

- X-ray Crystallography : If crystals are obtainable, this resolves tautomerism (e.g., pyridin-2-ol vs. pyridone forms, as seen in 5-Fluoro-2-pyridone structures) .

Advanced Research Questions

Q. How can contradictory solubility or stability data for this compound be resolved in experimental design?

- Methodology :

- Solubility Optimization : Test solvent systems (e.g., DMSO for polar groups, THF for aromatic systems) and assess pH-dependent solubility (hydroxyl group deprotonation may enhance aqueous solubility) .

- Stability Studies : Conduct accelerated degradation studies under varying temperatures and light exposure. Use HPLC to track decomposition products .

Q. What strategies address conflicting spectroscopic data in fluorinated pyridine derivatives?

- Methodology :

- Cross-Validation : Compare , , and NMR with computational models (DFT for predicting chemical shifts) .

- Isotopic Labeling : Introduce or to clarify ambiguous proton environments, as seen in studies of similar triazole-pyrimidine fluorinated compounds .

Q. How does the electronic effect of the 5-fluoro and 3-phenyl substituents influence reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Map electron density to predict sites for electrophilic/nucleophilic attack. The fluorine atom’s electron-withdrawing effect may activate the pyridine ring for substitution at specific positions .

- Experimental Probes : Perform kinetic studies using model reactions (e.g., bromination or nitration) to compare reaction rates with non-fluorinated analogs .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry, given its structural analogs?

- Methodology :

- SAR Studies : Compare bioactivity with analogs like 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL, where fluorine enhances metabolic stability and membrane permeability .

- Target Screening : Use computational docking (e.g., AutoDock) to evaluate binding affinity for kinases or enzymes with hydrophobic active sites (phenyl group as a pharmacophore) .

Q. How can researchers optimize the purification of this compound from complex reaction mixtures?

- Methodology :

- Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients, adjusting pH to exploit the hydroxyl group’s ionization .

- Recrystallization : Screen solvent pairs (e.g., ethanol/water) to maximize yield and purity, as demonstrated for hydroxylated pyridines .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting biological activity data in fluorinated pyridine derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.